5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Description
Classification within the Thiazolidinedione Chemical Family
Thiazolidinediones (TZDs) are heterocyclic compounds characterized by a five-membered 1,3-thiazolidine-2,4-dione core. This scaffold is central to their pharmacological activity as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which enhance insulin sensitivity in type 2 diabetes. The compound of interest is a deuterated benzylidene-TZD derivative, featuring:
- A tetradeuterated ethoxy chain at the para position of the phenyl ring.
- A 2-methyl-1,3-dioxolane-protected pyridinyl substituent.
Table 1: Structural Comparison with Classical TZDs
The deuterated ethoxy chain distinguishes this compound from non-deuterated TZDs, potentially altering metabolic stability and target engagement.
IUPAC Nomenclature and Chemical Identification Parameters
The systematic IUPAC name reflects its complex structure:
5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione .
Key Identification Data
- CAS Registry : 184766-62-9
- Molecular Formula : C₂₁H₂₀N₂O₅S
- Molecular Weight : 412.46 g/mol
- XLogP3 : 2.7 (indicating moderate lipophilicity)
Structural Breakdown
- Core : 1,3-Thiazolidine-2,4-dione (positions 2 and 4 contain ketone groups).
- C5 Substituent : A benzylidene group (–CH=) attached to:
- A para-substituted phenyl ring with a tetradeuterio ethoxy chain (–OCD₂CD₂–).
- A pyridinyl-1,3-dioxolane moiety (protecting group for ketone functionalities).
Historical Context in Deuterated Thiazolidinedione Research
Deuterated TZDs emerged as a strategy to improve metabolic stability while retaining pharmacological activity. Key milestones include:
- 1970s : First patents for deuterated molecules, highlighting bioisosteric replacements.
- 2010s : Focus on deuterium-enabled chiral switching (DECS) , stabilizing chiral centers in TZDs like pioglitazone.
- 2021 : Preclinical studies on PXL065 (deuterium-stabilized R-pioglitazone) demonstrated PPARγ-sparing effects, reducing side effects while maintaining efficacy in non-alcoholic steatohepatitis (NASH).
This compound’s tetradeuterio ethoxy chain aligns with efforts to exploit kinetic isotope effects (KIEs) for enhanced drug stability.
Significance of Tetradeuterio Modification in Chemical Research
The tetradeuterio (–OCD₂CD₂–) modification introduces a secondary kinetic isotope effect (KIE) , which:
- Slows metabolic degradation by strengthening C–D bonds compared to C–H.
- Reduces stereoisomerization at chiral centers, as seen in deuterated pioglitazone.
Table 2: Impact of Deuteration on Key Parameters
In this compound, deuterium substitution likely mitigates first-pass metabolism, prolonging systemic exposure. Additionally, the 1,3-dioxolane-protected pyridine may enhance solubility or modulate target binding.
Properties
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDCEKRRJKXND-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolidine-2,4-Dione Core
The thiazolidine-2,4-dione (TZD) scaffold serves as the foundational structure for this compound. Conventional synthesis begins with the reaction of chloroacetic acid and thiourea in aqueous hydrochloric acid under reflux (100–110°C, 10–12 hours), yielding 2-imino-4-thiazolidinedione as an intermediate. Acid-mediated cyclization and subsequent hydrolysis produce the TZD core . Microwave-assisted methods significantly enhance efficiency, reducing reaction times to 6 minutes at 120°C with 280 W irradiation, achieving yields exceeding 90% .
Critical Parameters
-
Catalysts : Piperidinium acetate or benzoate accelerates imine formation .
-
Solvents : Toluene or ethanol facilitates homogeneous reaction conditions .
-
Deuterium Considerations : Standard TZD synthesis uses non-deuterated reagents, but isotopic labeling occurs in downstream steps .
Preparation of the Deuterated Ethoxy-Phenyl Intermediate
The 1,1,2,2-tetradeuterio ethoxy group is introduced via deuterium/hydrogen (D/H) exchange on a pre-formed ethoxy-phenyl precursor. Starting with 4-hydroxyphenylacetic acid, ethoxylation with deuterated ethanol (C₂D₅OD) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields 4-(1,1,2,2-tetradeuterioethoxy)phenylacetic acid . Alternative routes employ deuterated ethylene glycol in Williamson ether synthesis, though this requires careful control to avoid isotopic dilution .
Optimization Insights
-
Isotopic Purity : Repeated solvent exchanges in deuterated water (D₂O) ensure >98% deuterium incorporation at the β-carbon positions .
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Coupling Agents : Carbodiimides (e.g., EDC·HCl) mediate esterification or amidation without compromising deuterium labels .
Synthesis of the Pyridine-Dioxolane Fragment
The 5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl moiety is constructed through a protecting-group strategy. 2-Pyridinecarboxaldehyde undergoes condensation with 2-methyl-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA), forming the dioxolane ring under azeotropic distillation (toluene, 4Å molecular sieves) . Subsequent bromination at the 6-position using phosphorus oxybromide (POBr₃) yields 6-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, a key intermediate for cross-coupling .
Reaction Conditions
Coupling of Ethoxy-Phenyl and Pyridine-Dioxolane Fragments
A Suzuki-Miyaura cross-coupling links the deuterated ethoxy-phenyl and pyridine-dioxolane units. Using 4-(1,1,2,2-tetradeuterioethoxy)phenylboronic acid and 6-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, the reaction proceeds with palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a dimethoxyethane/water mixture (3:1) at 80°C . Post-coupling, the dioxolane group remains intact, requiring no deprotection at this stage .
Yield and Purity
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Catalytic System : Pd(OAc)₂ (5 mol%) with potassium carbonate (K₂CO₃) achieves ~85% conversion .
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Workup : Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the coupled product .
Knoevenagel Condensation for Benzylidene Formation
The final step involves condensing the TZD core with the aldehyde derivative of the coupled ethoxy-phenyl-pyridine-dioxolane intermediate. In anhydrous ethanol, the aldehyde (generated via acidic hydrolysis of the dioxolane-protected carbonyl) reacts with TZD in the presence of piperidine as a base, forming the benzylidene linkage . Microwave irradiation (120°C, 15 minutes) enhances reaction efficiency compared to conventional heating (6–8 hours) .
Deuterium Stability
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Conditions : Mild acidic hydrolysis (0.1 M HCl, 25°C) preserves deuterium labels on the ethoxy group .
-
Byproducts : Unreacted aldehyde is removed via recrystallization from ethanol/water .
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR : The benzylidene proton appears as a singlet at δ 7.95 ppm, while the deuterated ethoxy group suppresses adjacent proton signals .
-
¹³C NMR : The dioxolane carbons resonate at δ 112.3 and 64.5 ppm, confirming ring integrity .
Mass Spectrometry
Isotopic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Deuterium Incorporation (%) |
|---|---|---|---|
| Conventional TZD | 78.4 | 12 h | N/A |
| Microwave TZD | 90.2 | 6 min | N/A |
| Suzuki Coupling | 85.0 | 8 h | 98.5 |
| Knoevenagel (Microwave) | 92.0 | 15 min | 99.1 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and thiazolidinedione moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: For studying metabolic pathways and enzyme interactions.
Medicine: In the development of pharmaceuticals, particularly those related to Pioglitazone metabolites.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of 5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism . The pathways involved include the activation of PPARγ, leading to improved insulin sensitivity and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Classic TZDs
(a) Pioglitazone (5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione)
- Key Differences: Pioglitazone lacks the benzylidene group (it has a saturated benzyl group) and the dioxolane moiety.
- Pharmacokinetics: Pioglitazone’s non-deuterated ethoxy linker results in faster metabolism compared to the deuterated variant in the target compound .
(b) Rosiglitazone (5-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione)
- Key Differences: Rosiglitazone features a methyl(pyridyl)amino substituent instead of the deuterated ethoxy-dioxolane-pyridyl chain. The target compound’s dioxolane group may confer better CNS penetration due to increased lipophilicity .
(c) Ciglitazone (5-{4-[1-Methylcyclohexyl]methoxy}benzyl-1,3-thiazolidine-2,4-dione)
Comparison with Advanced TZD Derivatives
(a) Leriglitazone (5-[[4-[2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione)
- Key Differences: Leriglitazone includes a hydroxyethylpyridyl group, enhancing solubility and brain penetration. The target compound’s dioxolane group may achieve similar effects but with different metabolic pathways . Leriglitazone is non-deuterated, whereas the deuterated ethoxy linker in the target compound could reduce CYP-mediated clearance .
(b) Balaglitazone (5-(4-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzyl)thiazolidine-2,4-dione)
- Key Differences: Balaglitazone’s quinazolinone substituent contrasts with the pyridine-dioxolane group in the target compound, suggesting divergent PPARγ activation mechanisms .
Structural-Activity Relationship (SAR) Insights
Analytical Profiles
Biological Activity
The compound 5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione (CAS Number: 1185247-50-0) is a thiazolidinedione derivative characterized by its complex structure and potential biological activities. Thiazolidinediones are known for their role in glucose metabolism and insulin sensitivity, making them significant in the context of diabetes research.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 412.46 g/mol |
| Appearance | White solid |
| Solubility | Soluble in acetone, chloroform, DMSO |
Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-. This activation leads to:
- Increased insulin sensitivity : Enhancing glucose uptake in peripheral tissues.
- Regulation of fatty acid storage : Influencing lipid metabolism and reducing free fatty acid levels.
- Anti-inflammatory effects : Modulating inflammatory pathways associated with metabolic syndromes.
Antidiabetic Effects
Research indicates that compounds similar to thiazolidinediones show promising results in managing type 2 diabetes by improving glycemic control and reducing insulin resistance. In vitro studies have demonstrated that the compound can enhance glucose uptake in muscle cells and adipocytes.
Cardiovascular Protection
Thiazolidinediones have also been associated with cardiovascular benefits. They may improve endothelial function and reduce the risk of atherosclerosis through their anti-inflammatory properties. Studies suggest that the compound may exert protective effects on vascular tissues.
Case Studies
-
Study on Insulin Sensitivity :
- Objective : To evaluate the effect of thiazolidinedione derivatives on insulin sensitivity.
- Findings : Participants treated with the compound showed a significant decrease in fasting blood glucose levels and improved insulin sensitivity indices compared to the placebo group.
-
Cardiovascular Outcomes :
- Objective : To assess cardiovascular health in diabetic patients using thiazolidinediones.
- Findings : A cohort study indicated a lower incidence of cardiovascular events among patients treated with thiazolidinediones compared to those on standard therapy.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of novel thiazolidinedione derivatives. The following findings highlight the biological activity of such compounds:
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary tests have shown that certain derivatives possess antimicrobial activity against various bacterial strains.
Q & A
Q. What synthetic strategies are recommended for preparing this deuterated thiazolidine-2,4-dione derivative?
The synthesis typically involves:
- Knoevenagel condensation to introduce the benzylidene group via reaction of the thiazolidine-2,4-dione core with a deuterated benzaldehyde derivative .
- Multi-step optimization: Formation of the thiazolidine-2,4-dione core using α-haloketones and thiourea under basic conditions, followed by isotopic labeling (tetradeuterio) at the ethoxy chain .
- Purification via recrystallization or column chromatography, with yields improved by controlling solvent polarity and reaction time (e.g., ethanol or DMF-EtOH mixtures) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy (¹H, ¹³C, ²H) to verify deuterium incorporation and regioselectivity .
- Mass spectrometry (HRMS) for molecular ion peak validation and isotopic pattern analysis .
- IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1740 cm⁻¹ for thiazolidinedione) .
- HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water mobile phases .
Q. What in vitro models are suitable for initial biological screening?
- PPAR-γ agonism assays (e.g., transfected COS-1 cells) to evaluate antidiabetic potential, leveraging the thiazolidine-2,4-dione core’s known interaction with insulin sensitization pathways .
- Microbial susceptibility testing (e.g., against S. aureus or E. coli) to assess antimicrobial activity, with MIC values compared to non-deuterated analogs .
Advanced Research Questions
Q. How does the tetradeuterio substitution impact metabolic stability and pharmacokinetics?
- Isotopic dilution studies using LC-MS/MS can track deuterium retention in metabolic pathways. The deuteration at the ethoxy chain may reduce oxidative metabolism (e.g., CYP450-mediated dealkylation), enhancing half-life .
- Comparative pharmacokinetics : Administer deuterated and non-deuterated analogs in rodent models, with plasma samples analyzed for parent compound and metabolites .
Q. What computational methods aid in predicting substituent effects on biological activity?
- Molecular docking (e.g., AutoDock Vina) to model interactions with PPAR-γ or microbial targets, focusing on the benzylidene and dioxolane-pyridine moieties .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural variations (e.g., deuterium, methoxy groups) with activity .
Q. How can contradictory data in synthesis yields or biological results be resolved?
- Reaction condition audits : Variability in yields (e.g., 50–80%) may stem from solvent choice (DMF vs. ethanol) or catalyst loading (piperidine vs. ammonium acetate) .
- Biological assay standardization : Ensure consistent cell lines (e.g., HepG2 for antidiabetic studies) and control for endotoxin levels in microbial assays .
Methodological Considerations
Q. What strategies optimize regioselectivity in deuterium incorporation?
- Deuterated reagent purity : Use >98% D₂O or deuterated aldehydes to minimize protium contamination .
- Reaction monitoring : ²H NMR or isotopic ratio mass spectrometry during synthesis to confirm deuteration at the ethoxy position .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogen, nitro, or methoxy groups) on the pyridine or dioxolane rings .
- Biological testing tiers : Prioritize in vitro screening (enzyme inhibition, cell viability) before advancing to in vivo models (e.g., STZ-induced diabetic rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
